Cas no 2138390-55-1 (6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one)

6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one is a brominated dihydropyrimidinone derivative with a benzyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of the bromo group enhances its reactivity, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions. The benzyl moiety contributes to improved solubility in organic solvents, facilitating further derivatization. Its rigid dihydropyrimidinone core offers structural stability, making it useful in medicinal chemistry for scaffold modifications. The compound is typically employed in the synthesis of heterocyclic compounds, inhibitors, and other bioactive agents, demonstrating broad utility in research and drug discovery applications.
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one structure
2138390-55-1 structure
Product name:6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
CAS No:2138390-55-1
MF:C12H11BrN2O
Molecular Weight:279.132541894913
CID:6090753
PubChem ID:165871504

6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
    • EN300-1077696
    • 2138390-55-1
    • インチ: 1S/C12H11BrN2O/c1-15-8-14-10(11(13)12(15)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
    • InChIKey: FSXPPTXSHZGULU-UHFFFAOYSA-N
    • SMILES: BrC1C(N(C)C=NC=1CC1C=CC=CC=1)=O

計算された属性

  • 精确分子量: 278.00548g/mol
  • 同位素质量: 278.00548g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 343
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 32.7Ų

6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1077696-2.5g
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
2138390-55-1 95%
2.5g
$1848.0 2023-10-28
Enamine
EN300-1077696-0.05g
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
2138390-55-1 95%
0.05g
$792.0 2023-10-28
Enamine
EN300-1077696-0.25g
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
2138390-55-1 95%
0.25g
$867.0 2023-10-28
Enamine
EN300-1077696-5.0g
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
2138390-55-1
5g
$2732.0 2023-05-26
Enamine
EN300-1077696-10.0g
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
2138390-55-1
10g
$4052.0 2023-05-26
Enamine
EN300-1077696-0.1g
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
2138390-55-1 95%
0.1g
$829.0 2023-10-28
Enamine
EN300-1077696-1.0g
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
2138390-55-1
1g
$943.0 2023-05-26
Enamine
EN300-1077696-1g
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
2138390-55-1 95%
1g
$943.0 2023-10-28
Enamine
EN300-1077696-0.5g
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
2138390-55-1 95%
0.5g
$905.0 2023-10-28
Enamine
EN300-1077696-5g
6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
2138390-55-1 95%
5g
$2732.0 2023-10-28

6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one 関連文献

6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-oneに関する追加情報

Introduction to 6-Benzyl-5-Bromo-3-Methyl-3,4-Dihydropyrimidin-4-One (CAS No. 2138390-55-1)

6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one (CAS No. 2138390-55-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of dihydropyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The unique structural features of 6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one make it a promising candidate for further research and development in various therapeutic areas.

The synthesis of 6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one typically involves multistep reactions, starting from readily available starting materials. One common approach is the Biginelli reaction, which is a well-known method for the synthesis of dihydropyrimidines. In this process, an aldehyde, a β-ketoester, and urea or thiourea are condensed in the presence of an acid catalyst to form the desired product. The introduction of the benzyl and bromo substituents can be achieved through subsequent functional group manipulations, such as bromination and benzylation reactions.

Recent studies have highlighted the potential of 6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one in various biological applications. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action is believed to involve the inhibition of viral replication by interfering with key viral enzymes or pathways.

In addition to its antiviral properties, 6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one has shown promising anticancer activity. Research conducted at the National Cancer Institute demonstrated that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The bromo substituent plays a crucial role in enhancing the compound's cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents.

The anti-inflammatory properties of 6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one have also been investigated. A study published in the European Journal of Pharmacology found that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one could be a valuable therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The pharmacokinetic properties of 6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one have been studied to assess its suitability for clinical applications. Preliminary data indicate that this compound has favorable oral bioavailability and a reasonable half-life in vivo. However, further optimization may be necessary to improve its pharmacokinetic profile and enhance its therapeutic efficacy.

In conclusion, 6-Benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one (CAS No. 2138390-55-1) is a versatile compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in drug discovery. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd